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Introduction
ProTx-I is a 35-amino acid peptide toxin isolated from the venom of the Peruvian green velvet

tarantula, Thrixopelma pruriens. As a member of the inhibitor cystine knot (ICK) family of

peptides, ProTx-I is a potent modulator of various voltage-gated ion channels.[1] It has been

shown to inhibit several subtypes of voltage-gated sodium (Nav) channels, including the pain

target Nav1.7, as well as certain voltage-gated calcium (Cav) channels.[2][3] The mechanism

of action for Nav channels involves shifting the voltage-dependence of activation to more

positive potentials, thereby acting as a gating modifier.[1][4]

Fluorescence-based assays have become a vital tool in high-throughput screening (HTS) for

ion channel modulators due to their scalability and sensitivity. These assays typically rely on

either ion-sensitive fluorescent indicators that detect the influx of specific ions (e.g., Na+) or

voltage-sensitive dyes that report changes in cell membrane potential. This document provides

detailed application notes and protocols for the use of ProTx-I as a reference inhibitor in

fluorescence-based assays targeting voltage-gated sodium channels, with a particular focus on

Nav1.7.

Quantitative Data Summary
The inhibitory potency of ProTx-I has been characterized across various ion channel subtypes

using multiple techniques. The following table summarizes the reported half-maximal inhibitory
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concentration (IC50) values for ProTx-I against human ion channels. It is important to note that

assay conditions, such as the technique used (e.g., electrophysiology vs. fluorescence), can

influence the apparent potency.

Target Ion Channel Assay Type IC50 Value Reference

hNav1.7 Electrophysiology 50 - 100 nM [5]

hNav1.8 Electrophysiology 27 nM (rat) [6]

hNav1.2 Electrophysiology 50 - 100 nM [5]

hNav1.5 Electrophysiology 50 - 100 nM [5]

hCav3.1 Electrophysiology 0.2 µM [2]

hCav3.2 Electrophysiology 31.8 µM [2]

hCav3.3 FLIPR Assay 0.026 µM [6]

Signaling Pathway and Mechanism of Action
ProTx-I acts as a gating modifier on voltage-gated sodium channels. It binds to the voltage-

sensing domains (VSDs) of the channel protein, specifically interacting with the extracellular

loops.[6] This interaction stabilizes the VSD in its resting or closed conformation, making it

more difficult for the channel to open in response to membrane depolarization. By shifting the

voltage-dependence of activation to more positive potentials, ProTx-I effectively inhibits the

influx of sodium ions that is necessary for the propagation of action potentials.
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Caption: Mechanism of ProTx-I inhibition of Nav1.7.

Experimental Protocols
Membrane Potential Assay using FLIPR
This protocol describes the use of a Fluorometric Imaging Plate Reader (FLIPR) and a

membrane potential-sensitive dye to measure the inhibitory effect of ProTx-I on Nav1.7

channels stably expressed in HEK293 cells. The assay relies on an agonist (e.g., veratridine) to

open the channels, causing membrane depolarization, which is detected as an increase in

fluorescence. ProTx-I will inhibit this depolarization.

Materials:

HEK293 cells stably expressing hNav1.7

Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection

antibiotic)

Poly-D-lysine coated 384-well black-walled, clear-bottom plates

FLIPR Membrane Potential Assay Kit (e.g., BLUE or RED from Molecular Devices)
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Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

ProTx-I stock solution (in assay buffer with 0.1% BSA)

Veratridine stock solution (in DMSO)

Procedure:

Cell Plating:

The day before the assay, seed the Nav1.7-HEK293 cells into 384-well plates at a density

of 15,000 - 20,000 cells per well in 25 µL of culture medium.

Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence and

formation of a monolayer.

Dye Loading:

Prepare the FLIPR Membrane Potential dye loading buffer according to the

manufacturer’s instructions.[7]

On the day of the assay, remove the cell plates from the incubator and add 25 µL of the

dye loading buffer to each well.[7]

Incubate the plates for 30-60 minutes at 37°C or room temperature, protected from light.[7]

[8]

Compound Preparation and Addition:

Prepare a serial dilution of ProTx-I in the assay buffer. Also, prepare a solution of

veratridine in the assay buffer. The final concentration of veratridine should be at its EC80,

which needs to be predetermined (typically in the range of 10-100 µM for veratridine).[9]

[10]

Using the FLIPR instrument, add the desired volume (e.g., 12.5 µL) of the ProTx-I
dilutions to the cell plate.

Incubate for a predetermined time (e.g., 15-60 minutes) at room temperature.[9][11]
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Agonist Addition and Fluorescence Reading:

Place the cell plate and the agonist plate into the FLIPR instrument.

Configure the instrument to add the veratridine solution to all wells and immediately begin

recording the fluorescence signal over time (e.g., for 1-3 minutes).[9]

The fluorescence signal will increase upon the addition of veratridine in the control wells

(no ProTx-I). In wells with ProTx-I, this increase will be inhibited in a concentration-

dependent manner.

Data Analysis:

The inhibitory effect of ProTx-I is calculated as the percentage reduction in the fluorescence

signal (peak or area under the curve) compared to the control (veratridine only) wells.

Plot the percent inhibition against the ProTx-I concentration and fit the data to a four-

parameter logistic equation to determine the IC50 value.

Sodium Influx Assay
This protocol outlines a method to measure the direct influx of sodium ions using a Na+-

sensitive fluorescent indicator, such as ION Natrium Green-2 AM (ING-2 AM) or Asante Natrium

Green (ANG-2).

Materials:

HEK293 cells stably expressing hNav1.7

Culture medium and poly-D-lysine coated 384-well plates as above

Sodium-sensitive dye (e.g., ING-2 AM)

Pluronic F-127

Physiological salt solution (PSS): 140 mM NaCl, 5.9 mM KCl, 1.4 mM MgCl2, 1.2 mM

NaH2PO4, 5 mM NaHCO3, 1.8 mM CaCl2, 11.5 mM glucose, 10 mM HEPES, pH 7.4.[12]
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ProTx-I stock solution

Veratridine stock solution

Procedure:

Cell Plating:

Plate cells as described in the membrane potential assay protocol.

Dye Loading:

Prepare a loading solution of the sodium-sensitive dye (e.g., 10 µM ANG-2) in PSS,

potentially with a small amount of Pluronic F-127 to aid in dye solubilization.[12]

Wash the cells with PSS and then add the dye loading solution.

Incubate for 45-60 minutes at 37°C.

After incubation, wash the cells with PSS to remove extracellular dye.

Compound and Agonist Addition:

Add the ProTx-I dilutions to the respective wells and incubate as required.

Place the plate in a fluorescence plate reader.

Add the veratridine solution to initiate Na+ influx and begin fluorescence measurements.

Data Analysis:

The increase in fluorescence intensity corresponds to the influx of Na+.

Calculate the IC50 for ProTx-I as described in the membrane potential assay protocol.

Experimental Workflow and Logic Diagrams
The following diagrams illustrate the logical flow of the experimental protocols.
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Caption: Workflow for a FLIPR-based membrane potential assay.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1573961?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1573961?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Screen for Nav1.7 Inhibitors

Choose Assay Type

Membrane Potential Assay
(Indirect measurement)

 Indirect 

Sodium Influx Assay
(Direct measurement)

 Direct 

Run FLIPR Protocol
(as described)

Run Sodium Influx Protocol
(as described)

Analyze Data for Inhibition
and IC50

Click to download full resolution via product page

Caption: Logical decision tree for assay selection.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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